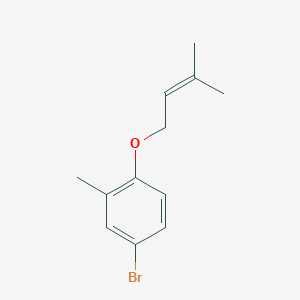
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the 4th position, a methyl group at the 2nd position, and a 3-methylbut-2-en-1-yloxy group at the 1st position. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylphenol with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the 3-methylbut-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the double bond.
Major Products
Substitution: 4-Iodo-2-methyl-1-[(3-methylbut-2-en-1-yl)oxy]benzene.
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 4-Bromo-2-methyl-1-[(3-methylbutan-1-yl)oxy]benzene.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the 3-methylbut-2-en-1-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Lacks the 3-methylbut-2-en-1-yloxy group.
4-Bromo-1-methoxy-2-methylbenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene: The compound .
Uniqueness
This compound is unique due to the presence of the 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions in chemical and biological systems, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
SFGOVGAZYWGARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OCC=C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














